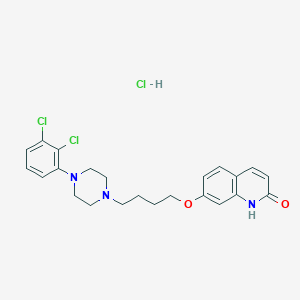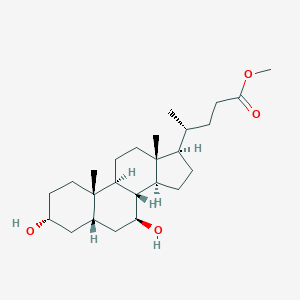
5-(Chloromethyl)-2-methylpyridine hydrochloride
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form, purity, storage temperature, etc. For 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride, a related compound, it has a molecular weight of 199.47, a solid form, and a purity of 95%. It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Reactivity and Applications in Biosensors
A study by Kolder and Hertog (2010) found that 5-chloro-2,4-dihydroxypyridine, a related compound, exhibits high reactivity towards bromine and hydrobromic and hydrochloric acids. This suggests potential applications in biosensors (Kolder & Hertog, 2010).
Preparation as a Medicinal and Agricultural Intermediate
Su Li (2005) demonstrated that pillar chromatography effectively separates and purifies 2-chloro-5-trichloromethylpyridine, a chemical related to 5-(Chloromethyl)-2-methylpyridine hydrochloride, with over 90% purity. This makes it a valuable intermediate in medicine and agricultural chemicals (Su Li, 2005).
Synthesis of Key Metabolites
A study by Striela et al. (2016) developed a convenient synthetic route for preparing 5-hydroxyomeprazole, a key metabolite of omeprazole, using 6-(chloromethyl)-4-methoxy-5-methylpyridin-3-yl methanol, a compound structurally similar to 5-(Chloromethyl)-2-methylpyridine hydrochloride (Striela et al., 2016).
Catalysis in Organic Synthesis
The study by Claire Thoumazet et al. (2003) presented a cationic Ru(cymene)Cl chelate complex that efficiently catalyzes the hydrogen transfer process of ketones. This study involved 1-(2-Methylpyridine)Phosphole Cymene Ruthenium Chloride, showing the relevance of pyridine derivatives in catalysis (Thoumazet et al., 2003).
Structural Analysis for Crystal Stability
Sherfinski and Marsh (1975) found that the crystal structure of 2-amino-5-methylpyridine hydrochloride, another related compound, reveals significant contributions of C-H...O interactions to crystal stability. This study aids in understanding the structural properties of similar pyridine hydrochlorides (Sherfinski & Marsh, 1975).
Safety and Hazards
The safety and hazards of a compound are usually provided in its Safety Data Sheet (SDS). The SDS for 5-Chloro-2-(chloromethyl)pyrimidine hydrochloride, a related compound, indicates that it is dangerous, with hazard statements including H301-H311-H331-H341 . It’s important to handle such compounds with appropriate safety measures.
properties
IUPAC Name |
5-(chloromethyl)-2-methylpyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-2-3-7(4-8)5-9-6;/h2-3,5H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMVLNGLIOYALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480766 | |
| Record name | 5-(chloromethyl)-2-methylpyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methylpyridine hydrochloride | |
CAS RN |
106651-81-4 | |
| Record name | Pyridine, 5-(chloromethyl)-2-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106651-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(chloromethyl)-2-methylpyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Furo[3,4-d]imidazole-2,4,6(3H)-trione, dihydro-1,3-bis(phenylmethyl)-, (3aR,6aS)-rel-](/img/structure/B18442.png)


![3-Isopropylbenzo[c]isoxazole](/img/structure/B18455.png)






![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)

